4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid
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Overview
Description
4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H6N4O3 It is a derivative of benzoic acid and contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid can be synthesized through the reaction of benzoic acid derivatives with tetrazole precursors. One common method involves the reaction of 4-bromobenzoic acid with sodium azide in the presence of a copper catalyst to form the tetrazole ring. The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures. After the reaction is complete, the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered nitrogen ring structures.
Scientific Research Applications
4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tetrazole-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s tetrazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound contains a pyrazole ring instead of a tetrazole ring and has similar applications in chemistry and biology.
Di(1H-tetrazol-5-yl)methanone oxime: This compound also contains a tetrazole ring and is used in the synthesis of nitrogen-rich energetic materials.
Uniqueness
4-(5-Oxo-4,5-dihydro-1h-tetrazol-1-yl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications that require specific reactivity and functionality.
Properties
IUPAC Name |
4-(5-oxo-1H-tetrazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAYPFTUBHHJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214980-87-7 |
Source
|
Record name | 4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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